molecular formula C8H11NO3 B8427091 4-(2-Hydroxyethoxy)-6-methylpyridin-3-ol

4-(2-Hydroxyethoxy)-6-methylpyridin-3-ol

Cat. No.: B8427091
M. Wt: 169.18 g/mol
InChI Key: XVWKJKGVSUHXPV-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)-6-methylpyridin-3-ol is a pyridine derivative characterized by three functional groups: a hydroxyl group at position 3, a methyl group at position 6, and a 2-hydroxyethoxy group at position 4 (Figure 1).

Pyridine derivatives with hydroxyl and alkoxy substituents are often studied for their solubility profiles and biological activities, such as antitumor or antimicrobial effects .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

4-(2-hydroxyethoxy)-6-methylpyridin-3-ol

InChI

InChI=1S/C8H11NO3/c1-6-4-8(12-3-2-10)7(11)5-9-6/h4-5,10-11H,2-3H2,1H3

InChI Key

XVWKJKGVSUHXPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)O)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substituent positions and functional groups significantly influence physicochemical properties and bioactivity. Below is a comparison with structurally related pyridin-3-ol derivatives (Table 1):

Table 1: Structural Comparison of Pyridin-3-ol Derivatives

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Reference
4-(2-Hydroxyethoxy)-6-methylpyridin-3-ol 4-(2-hydroxyethoxy), 6-methyl, 3-OH C₉H₁₃NO₃ Hydroxyethoxy, methyl, hydroxyl -
2-(2-Hydroxyethoxy)pyridin-3-ol 2-(2-hydroxyethoxy), 3-OH C₇H₉NO₃ Hydroxyethoxy, hydroxyl
6-(Cyclopropylmethoxy)pyridin-3-ol 6-(cyclopropylmethoxy), 3-OH C₉H₁₁NO₂ Cyclopropylmethoxy, hydroxyl
2-Chloro-6-(hydroxymethyl)pyridin-3-ol 2-Cl, 6-(hydroxymethyl), 3-OH C₆H₆ClNO₂ Chloro, hydroxymethyl, hydroxyl
3-Amino-5-methoxypyridin-4-ol·2HCl 3-NH₂, 5-OCH₃, 4-OH C₆H₉N₂O₂·2HCl Amino, methoxy, hydroxyl

Key Observations :

  • Hydroxyethoxy vs. Alkoxy Groups: The 2-hydroxyethoxy group in the target compound enhances hydrophilicity compared to non-polar substituents (e.g., cyclopropylmethoxy in ).
  • Methyl Group Influence : The 6-methyl group may improve metabolic stability by reducing oxidative degradation, a feature absent in analogs like 2-(2-hydroxyethoxy)pyridin-3-ol .

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL)
4-(2-Hydroxyethoxy)-6-methylpyridin-3-ol 183.21 0.5 ~50 (high)
6-(Cyclopropylmethoxy)pyridin-3-ol 165.19 1.8 ~10 (moderate)
2-Chloro-6-(hydroxymethyl)pyridin-3-ol 173.57 1.2 ~30 (moderate)

Notes:

  • Predicted logP values using the Moriguchi method.
  • The target compound’s hydroxyethoxy group contributes to lower logP and higher solubility compared to cyclopropylmethoxy analogs .

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